![molecular formula C20H25ClFN3O3S B3008456 N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-3-fluorobenzamide hydrochloride CAS No. 1189960-04-0](/img/structure/B3008456.png)
N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-3-fluorobenzamide hydrochloride
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Overview
Description
“N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-3-fluorobenzamide hydrochloride” is a complex organic compound. It contains a benzylpiperazine moiety, which is a common structural motif in many pharmaceuticals and recreational drugs . The compound also contains a sulfonyl group, a fluorobenzamide group, and a hydrochloride salt form, which can influence its physical and chemical properties.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by various spectroscopic techniques such as IR, NMR, and mass spectroscopy . These techniques can provide information about the functional groups present in the compound and their arrangement .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. For example, the benzylpiperazine moiety might undergo reactions with electrophiles, and the sulfonyl group might participate in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its functional groups and overall structure.Scientific Research Applications
- Findings :
5-HT7 Receptor Ligands
Chemical Technology
Mechanism of Action
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific properties and uses. Proper handling and disposal procedures should be followed to minimize risk.
Future Directions
properties
IUPAC Name |
N-[2-(4-benzylpiperazin-1-yl)sulfonylethyl]-3-fluorobenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O3S.ClH/c21-19-8-4-7-18(15-19)20(25)22-9-14-28(26,27)24-12-10-23(11-13-24)16-17-5-2-1-3-6-17;/h1-8,15H,9-14,16H2,(H,22,25);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCNKUWCIBLQVMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3=CC(=CC=C3)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClFN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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